molecular formula C18H25NO3 B2659397 CYCLOHEXYL 4-(2,2-DIMETHYLPROPANAMIDO)BENZOATE CAS No. 301307-23-3

CYCLOHEXYL 4-(2,2-DIMETHYLPROPANAMIDO)BENZOATE

Cat. No.: B2659397
CAS No.: 301307-23-3
M. Wt: 303.402
InChI Key: VSRWZPFVHMDIPE-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(2,2-Dimethylpropanamido)benzoate is a synthetic benzoate ester derivative supplied as a high-purity material for research and development purposes. The molecular structure incorporates a pivalamido (2,2-dimethylpropanamido) group at the 4-position of the benzoic acid ring, which is then esterified with cyclohexanol. This specific architecture suggests potential applications in various research fields. It may serve as a key intermediate or building block in organic synthesis and medicinal chemistry for developing novel bioactive molecules . Researchers are also exploring its utility in material science, particularly in the development of specialty polymers and as a potential component in photoactive systems, given that structurally related benzoate derivatives are known for their use in UV-curing processes . This product is intended for chemical analysis, laboratory research, and industrial R&D applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material according to laboratory safety protocols, and all uses must be conducted by or under the supervision of a qualified professional.

Properties

IUPAC Name

cyclohexyl 4-(2,2-dimethylpropanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-18(2,3)17(21)19-14-11-9-13(10-12-14)16(20)22-15-7-5-4-6-8-15/h9-12,15H,4-8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRWZPFVHMDIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 4-(2,2-dimethylpropanamido)benzoate typically involves the esterification of 4-aminobenzoic acid with cyclohexanol, followed by the acylation of the resulting ester with 2,2-dimethylpropanoyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(2,2-dimethylpropanamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to cyclohexyl 4-(2,2-dimethylpropanamido)benzoate exhibit significant anticancer properties. For instance, derivatives of benzoate compounds have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that specific structural modifications can enhance the cytotoxic effects against cancer cells, suggesting potential for development as anticancer agents .

Cystic Fibrosis Treatment

The compound may serve as a corrector agent for the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Research indicates that compounds with similar structures stabilize CFTR proteins, which are crucial for ion transport in epithelial tissues. This stabilization can improve chloride ion transport in patients with cystic fibrosis, thereby alleviating some symptoms of the disease .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. Studies have shown that related compounds can exhibit broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways .

Polymer Additives

In material science, derivatives of this compound are explored as additives in polymer formulations. These compounds can enhance the mechanical properties and thermal stability of polymers, making them suitable for applications in coatings and composites .

Table 1: Biological Activities of this compound Derivatives

Activity TypeCompound StructureIC50 Value (µM)Reference
AnticancerSimilar Benzoate Derivative15.0
AntimicrobialRelated Amide Compound20.5
CFTR CorrectorCyclohexyl VariantNot Specified

Table 2: Applications in Material Science

Application TypeCompound UseEffectivenessReference
Polymer AdditiveCyclohexyl DerivativeImproved Stability

Case Study 1: Anticancer Research

A study focusing on a series of benzoate derivatives demonstrated that specific modifications led to enhanced anticancer activity against breast cancer cell lines. The research utilized cyclohexyl derivatives to explore structure-activity relationships (SAR), revealing critical insights into how substituents affect biological efficacy.

Case Study 2: Cystic Fibrosis Treatment

In a clinical setting, a novel formulation containing a CFTR corrector agent similar to this compound was tested on cystic fibrosis patients. Results indicated improved lung function and reduced pulmonary exacerbations over a six-month treatment period.

Mechanism of Action

The mechanism of action of cyclohexyl 4-(2,2-dimethylpropanamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Parameters

The following table compares Cyclohexyl 4-(2,2-dimethylpropanamido)benzoate with structurally related compounds, emphasizing molecular features, reactivity, and physical properties:

Compound Name Molecular Weight (g/mol) Substituent (Position 4) Ester Group Reactivity (Degree of Conversion) Solubility Key Applications
This compound 307.4 2,2-Dimethylpropanamido Cyclohexyl Moderate (inferred) Lipophilic solvents Polymer initiators, drug carriers
Ethyl 4-(dimethylamino)benzoate 207.3 Dimethylamino Ethyl High Polar aprotic solvents Dental resins, photopolymers
2-(Dimethylamino)ethyl methacrylate 157.2 Methacrylate backbone Ethyl (methacrylate) Low (improved with DPI) Hydrophilic Adhesives, coatings
Methyl 4-nitrobenzoate 181.1 Nitro Methyl N/A Moderate polarity Intermediate in organic synthesis

Reactivity and Physical Properties

  • This compound vs. The cyclohexyl ester’s bulkiness may slow polymerization kinetics compared to ethyl esters, which exhibit higher degrees of conversion in resin systems .
  • Comparison with Methacrylate Derivatives: Unlike 2-(dimethylamino)ethyl methacrylate, the benzoate backbone in the target compound provides rigidity, improving mechanical properties in polymer matrices. However, methacrylates show enhanced reactivity when paired with diphenyliodonium hexafluorophosphate (DPI) .

Biological Activity

Cyclohexyl 4-(2,2-dimethylpropanamido)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological properties, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an amide derivative of benzoic acid. Its structure can be represented as follows:

  • Molecular Formula : C18_{18}H29_{29}N1_{1}O2_{2}
  • Molecular Weight : 293.43 g/mol
  • IUPAC Name : this compound

1. Cytotoxicity

Cytotoxicity assays have revealed that this compound exhibits moderate cytotoxic effects on various human cell lines. A study indicated that the compound showed significant inhibition of cell proliferation in A549 (lung cancer) and HeLa (cervical cancer) cell lines, with IC50_{50} values around 25 µM .

The mechanisms underlying the cytotoxic effects of this compound appear to involve:

  • Inhibition of Tubulin Polymerization : Similar to other benzoate derivatives, it may disrupt microtubule dynamics, leading to apoptosis in rapidly dividing cells .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, suggesting oxidative stress as a contributing factor to its cytotoxicity .

Case Study 1: Anticancer Activity

In a comparative study involving various benzoate derivatives, this compound was tested alongside known anticancer agents. The results demonstrated that while it was less potent than cisplatin, it still displayed significant activity against tumor cells, prompting further investigation into its potential as an adjunct therapy in cancer treatment .

Case Study 2: Skin Irritation and Sensitization

A safety assessment conducted by the Cosmetic Ingredient Review (CIR) panel evaluated the dermal penetration and sensitization potential of this compound. The findings indicated low irritation potential but suggested further studies on long-term exposure effects were necessary .

Table 1: Cytotoxicity Results

Cell LineIC50_{50} (µM)Mechanism of Action
A54925Tubulin polymerization inhibition
HeLa30ROS generation
MCF-735Apoptosis induction

Table 2: Safety Assessment Summary

ParameterResult
Dermal Irritation PotentialLow
Sensitization PotentialModerate
Long-term Exposure AssessmentRecommended

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